2-[(4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluoro-1,1-dimethylnonyloxy) carbonyloxyimino]-2-phenylacetonitrile
Description
“2-[(4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluoro-1,1-dimethylnonyloxy) carbonyloxyimino]-2-phenylacetonitrile” (hereafter referred to as Compound X) is a fluorinated organic compound characterized by a highly substituted perfluoroalkyl chain and a phenylacetonitrile core. Key structural features include:
- Fluorinated chain: A 13-fluorine-substituted nonyloxy group (4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluoro), contributing to exceptional hydrophobicity and chemical stability .
- Functional groups: A carbonyloxyimino linker and a phenylacetonitrile moiety, which may influence reactivity and intermolecular interactions.
- Synonym diversity: The compound is also identified by alternative names, such as ZINC2510684 and TC-171031, reflecting variations in fluorinated chain descriptors (e.g., nonafluoro vs. tridecafluoro) .
Its InChIKey (UVLBAEYPKCVCLV-XKJRVUDJSA-N) distinguishes it from structurally related analogs .
Properties
IUPAC Name |
[[cyano(phenyl)methylidene]amino] (5,5,6,6,7,7,8,8,9,9,10,10,10-tridecafluoro-2-methyldecan-2-yl) carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F13N2O3/c1-14(2,37-13(36)38-35-12(10-34)11-6-4-3-5-7-11)8-9-15(21,22)16(23,24)17(25,26)18(27,28)19(29,30)20(31,32)33/h3-7H,8-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYLRWWRMJXHQNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)OC(=O)ON=C(C#N)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F13N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80724595 | |
| Record name | Phenyl[({[(5,5,6,6,7,7,8,8,9,9,10,10,10-tridecafluoro-2-methyldecan-2-yl)oxy]carbonyl}oxy)imino]acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80724595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
578.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
892154-76-6 | |
| Record name | Phenyl[({[(5,5,6,6,7,7,8,8,9,9,10,10,10-tridecafluoro-2-methyldecan-2-yl)oxy]carbonyl}oxy)imino]acetonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80724595 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 892154-76-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Biological Activity
2-[(4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluoro-1,1-dimethylnonyloxy) carbonyloxyimino]-2-phenylacetonitrile is a complex organic compound with potential biological activities. This article reviews the existing literature on its biological activity, including its mechanisms of action and potential applications in various fields.
Chemical Structure
The compound's structure includes a phenylacetonitrile backbone modified by a tridecafluoroalkoxy group and a carbonyloxyimino moiety. This unique combination may contribute to its biological properties.
Biological Activity Overview
Research indicates that compounds with nitrile and fluorinated groups often exhibit significant biological activity. The following subsections summarize key findings related to the biological effects of this compound.
Antimicrobial Activity
Studies have shown that nitriles can possess antimicrobial properties. For instance:
- Mechanism : Nitriles may inhibit bacterial growth by interfering with essential metabolic pathways.
- Case Studies : In vitro tests demonstrated that phenylacetonitrile derivatives can inhibit the growth of various bacterial strains .
Cytotoxic Effects
Nitrile compounds are also known for their cytotoxic effects on cancer cells:
- Mechanism : They may induce apoptosis in cancer cells through the activation of caspases or by disrupting cellular membranes.
- Research Findings : A study highlighted that certain nitrile derivatives exhibited cytotoxicity against human cancer cell lines .
Data Tables
Antimicrobial Studies
A study published in Natural Products described the isolation of nitrile-containing compounds from plants and their antimicrobial activities against Gram-positive and Gram-negative bacteria. The results indicated that the presence of the nitrile group significantly enhanced antibacterial efficacy .
Cytotoxicity Assessments
Research conducted on various derivatives of phenylacetonitrile showed that modifications such as fluorination could enhance cytotoxic activity against specific cancer cell lines. The study utilized MTT assays to quantify cell viability post-treatment with various concentrations of the compound .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Compound X and Analogs
| Compound Name | Fluorinated Chain Length | Substituents | Molecular Weight (g/mol) | Predicted logP* | Notable Features |
|---|---|---|---|---|---|
| Compound X | C9 (13 F atoms) | 1,1-dimethyl | ~650† | 8.2–8.7 | High fluorination, phenyl-CN |
| 2-[(4,4,5,5,6,6,7,7,7-Nonafluoroheptyloxy)... | C7 (9 F atoms) | 1,1-dimethyl | ~550† | 6.5–7.0 | Shorter chain, lower stability |
| 2-[2-(1H,1H,2H,2H-Perfluorohexyl)isopropoxy... | C6 (11 F atoms) | Isopropoxy | ~600† | 7.8–8.3 | Branched chain, steric hindrance |
*Predicted logP values based on fluorinated chain length and substituent hydrophobicity.
†Estimated from structural data .
Computational Approaches for Comparison
- Molecular Fingerprints and Similarity Coefficients :
Structural similarity between Compound X and analogs can be quantified using Tanimoto coefficients or Euclidean distances derived from molecular fingerprints (e.g., MACCS keys). Such methods prioritize shared features like fluorinated chains and phenyl groups, critical for virtual screening in drug discovery . - Agglomerative Hierarchical Clustering: Unsupervised clustering based on structural similarity groups Compound X with other fluorinated acetonitriles, enabling prediction of shared bioactivities (e.g., antibacterial properties) via proximity to synthetic drugs with known targets .
Property Prediction and Limitations
- Machine Learning Models :
While XGBoost and Naïve Bayes algorithms have been used to predict properties like critical temperature (for superconductors) or bioactivity, their application to Compound X would require training on fluorinated compound datasets . Current gaps in systematic benchmarking limit confidence in such predictions . - Biological Activity Hypotheses: Analogous compounds with shorter fluorinated chains (e.g., nonafluoro derivatives) may exhibit reduced membrane permeability compared to Compound X, though experimental validation is absent in the evidence .
Preparation Methods
Starting Materials
- Phenylacetonitrile : The core substrate providing the phenyl and nitrile functionalities.
- Perfluorinated alkoxycarbonyl derivatives : Such as 4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluoro-1,1-dimethylnonyl alcohol derivatives or their activated carbonate forms.
- Oximation reagents : To introduce the oxime functionality (carbonyloxyimino group).
General Preparation Strategy
The preparation generally follows these steps:
Formation of the oxime intermediate : Starting from phenylacetonitrile, an oximation reaction is carried out to generate 2-phenyl-2-oximinoacetonitrile. This typically involves reaction with hydroxylamine derivatives under controlled pH and temperature.
Activation of the perfluorinated alcohol : The 4,4,5,5,6,6,7,7,8,8,9,9,9-tridecafluoro-1,1-dimethylnonyl alcohol is converted into a reactive carbonate or chloroformate intermediate. This is often achieved by reaction with phosgene equivalents or carbonyldiimidazole (CDI).
Coupling reaction : The oxime intermediate is reacted with the activated perfluorinated carbonate to form the carbonyloxyimino linkage. This step requires anhydrous conditions and may use base catalysts to facilitate nucleophilic attack.
Purification : The final compound is purified by recrystallization or chromatographic techniques to achieve ≥95% purity as confirmed by NMR analysis.
Reaction Conditions and Parameters
| Step | Reagents/Conditions | Notes |
|---|---|---|
| Oximation | Phenylacetonitrile + hydroxylamine hydrochloride, pH 5-6, aqueous/ethanol, 0-25°C | Control pH to avoid side reactions |
| Activation of alcohol | Perfluorinated alcohol + phosgene or CDI, inert solvent (e.g., dichloromethane), 0-5°C | Use of phosgene alternatives preferred for safety |
| Coupling | Oxime intermediate + activated carbonate, base (e.g., triethylamine), anhydrous solvent, 0-25°C | Anhydrous and inert atmosphere critical |
| Purification | Column chromatography or recrystallization | Solvent choice depends on solubility |
Research Findings and Optimization
- Yield and Purity : The coupling step is critical for yield optimization. Excess base or moisture can lead to hydrolysis of reactive intermediates, reducing yield and purity.
- Solvent Effects : Dichloromethane and tetrahydrofuran are commonly used solvents for activation and coupling, balancing solubility and reactivity.
- Temperature Control : Low temperatures during activation prevent decomposition of reactive carbonate intermediates.
- Safety Considerations : Use of phosgene or equivalents requires strict safety protocols; safer carbonyldiimidazole reagents are preferred.
Comparative Data Table of Preparation Parameters
| Parameter | Typical Range/Value | Impact on Synthesis |
|---|---|---|
| Oximation pH | 5.0 – 6.0 | Ensures selective formation of oxime |
| Activation temperature | 0 – 5 °C | Prevents side reactions and decomposition |
| Coupling base equivalents | 1.0 – 1.5 eq. triethylamine | Facilitates nucleophilic substitution |
| Reaction solvent | DCM, THF | Solubility and inertness |
| Reaction time (coupling) | 1 – 4 hours | Longer times may increase yield but risk side reactions |
| Purity (NMR) | ≥95% | Confirmed by ^1H and ^19F NMR |
Summary of Preparation Method
The synthesis of 2-[(4,4,5,5,6,6,7,7,8,8,9,9,9-Tridecafluoro-1,1-dimethylnonyloxy)carbonyloxyimino]-2-phenylacetonitrile is best achieved via the oximation of phenylacetonitrile followed by coupling with an activated perfluorinated carbonate derivative under anhydrous conditions. The process demands careful control of reaction conditions to maintain the integrity of the sensitive perfluorinated moiety and to achieve high purity.
Q & A
Q. What are the key considerations for synthesizing this compound with high purity and yield?
- Methodological Answer : The synthesis of fluorinated compounds like this requires precise control over reaction conditions due to the high electronegativity of fluorine and steric hindrance from the tridecafluoroalkyl chain. A stepwise approach is recommended:
Pre-functionalization : Introduce the tridecafluoroalkyl group early to minimize side reactions. Use anhydrous solvents (e.g., THF or DMF) and inert atmospheres to avoid hydrolysis .
Coupling reactions : Employ carbodiimide-mediated coupling (e.g., EDC/HOBt) to attach the carbonyloxyimino group. Monitor reaction progress via TLC or HPLC to optimize stoichiometry and reaction time.
Purification : Due to fluorine's impact on polarity, use reverse-phase chromatography or fractional crystallization. Verify purity via NMR to confirm fluorinated chain integrity .
Q. How can researchers characterize the molecular structure and confirm synthetic success?
- Methodological Answer : A combination of spectroscopic and computational tools is critical:
- NMR : NMR to resolve phenyl and acetonitrile protons, NMR for fluorine environment analysis, and NMR to confirm carbonyl and nitrile groups.
- Mass spectrometry : High-resolution ESI-MS or MALDI-TOF to validate molecular weight and fragmentation patterns.
- Computational validation : Compare experimental NMR shifts with DFT-calculated values (e.g., using Gaussian or ORCA) to resolve ambiguities in stereoelectronic effects .
Advanced Research Questions
Q. How can computational modeling predict this compound’s photophysical or electronic properties?
- Methodological Answer : Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) simulations are essential for predicting properties like absorption/emission spectra or electron-withdrawing potential:
Optimize geometry : Use B3LYP/6-31G(d) for initial structure optimization.
Electronic transitions : Calculate excited-state energies with TD-DFT to model UV-Vis spectra. The tridecafluoroalkyl chain may induce hyperconjugative effects, altering HOMO-LUMO gaps .
Validation : Correlate computational results with experimental UV-Vis and fluorescence data. Adjust solvent parameters (e.g., PCM model) to match experimental conditions.
Q. What experimental strategies resolve contradictions in reported reactivity or stability data?
- Methodological Answer : Discrepancies often arise from impurities, solvent effects, or measurement techniques. Address these by:
Reproducibility checks : Repeat experiments under standardized conditions (e.g., solvent purity, temperature control).
Advanced analytics : Use X-ray crystallography to confirm solid-state structure and DSC/TGA to assess thermal stability.
Mechanistic studies : Probe reaction intermediates via in-situ FTIR or stopped-flow spectroscopy. For hydrolytic instability, test pH-dependent degradation kinetics .
Q. How can this compound be tailored for specific applications (e.g., sensors or catalysts)?
- Methodological Answer : Functionalization strategies include:
Derivatization : Modify the phenylacetonitrile moiety with electron-donating/withdrawing groups to tune electronic properties. For sensor design, conjugate with fluorophores via click chemistry.
Surface immobilization : Graft onto silica nanoparticles or polymer matrices via silane coupling agents for heterogeneous catalysis.
Structure-activity relationships (SAR) : Compare analogs (e.g., varying fluorine substitution patterns) to optimize target interactions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
